N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin core, which contributes to its biological activity. This compound is classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2), and it is primarily studied for its pharmacological properties.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide falls under the category of synthetic organic compounds. It is specifically classified as a sulfonamide derivative due to the presence of the sulfonamide group. This classification is significant as sulfonamides are known for their antibacterial properties and are widely used in pharmaceuticals.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as controlled temperatures and pH levels to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to verify the structure and confirm the successful synthesis of the compound.
The molecular formula of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is . The structure features:
The molecular weight of this compound is approximately 446.5 g/mol. The structural representation can be depicted using SMILES notation: C=CCN1C(=O)C(C)(C)COc2cc(NS(=O)(=O)c3cc(OC)ccc3OC)ccc21
.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
The reactivity of this compound is influenced by its electronic structure and steric hindrance due to the bulky dimethyl groups. These factors must be considered when designing synthetic pathways or predicting reaction outcomes.
While specific studies on the mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide may be limited, compounds with similar structures often exhibit mechanisms involving:
Further pharmacological studies are necessary to elucidate the precise mechanism and efficacy of this compound in various biological systems.
Key physical properties include:
Chemical properties relevant to this compound include:
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide has potential applications in:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2